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1-(4-methoxyphenyl)-1H-tetraazol-

5-ol

Cat. No.: B188990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its tautomer, 1-(4-methoxyphenyl)-1,4-dihydro-

5H-tetrazol-5-one, are heterocyclic compounds of interest in medicinal chemistry and drug

development. The tetrazole ring is a well-known bioisostere for the carboxylic acid group,

offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles.

The 4-methoxyphenyl substituent can influence the molecule's electronic properties and its

interactions with biological targets. A thorough spectroscopic analysis is crucial for the

unambiguous identification, purity assessment, and structural elucidation of this compound,

which are fundamental steps in any drug discovery and development pipeline.

This technical guide provides a summary of the expected spectroscopic characteristics of 1-(4-
methoxyphenyl)-1H-tetraazol-5-ol and outlines the general experimental protocols for its

synthesis and analysis. Due to the limited availability of specific experimental data in the public

domain for this exact compound, this guide also presents data for the closely related isomer, 5-

(4-methoxyphenyl)-1H-tetrazole, to provide a comparative reference.
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A comprehensive spectroscopic analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol would

involve Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and

¹³C), and Mass Spectrometry (MS). While specific data for the target compound is not readily

available, the following tables summarize the expected and comparative spectroscopic data.

Table 1: Expected Spectroscopic Data for 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one

Spectroscopic Technique Expected Chemical Shift / Signal

¹H NMR

Aromatic Protons (AA'BB' system) δ 7.0-7.8 ppm (two doublets)

Methoxy Protons (-OCH₃) δ ~3.8 ppm (singlet)

N-H Proton (amide-like) δ >10 ppm (broad singlet)

¹³C NMR

Carbonyl Carbon (C=O) δ ~150-160 ppm

Quaternary Aromatic Carbon (C-O) δ ~160 ppm

Aromatic CH δ ~114-125 ppm

Quaternary Aromatic Carbon (C-N) δ ~130 ppm

Methoxy Carbon (-OCH₃) δ ~55 ppm

IR Spectroscopy

N-H Stretch ~3200 cm⁻¹ (broad)

C=O Stretch ~1700-1750 cm⁻¹

C=N Stretch (tetrazole ring) ~1600 cm⁻¹

C-O Stretch (aromatic ether) ~1250 cm⁻¹

Mass Spectrometry (EI)

Molecular Ion (M⁺) m/z = 192

Table 2: Reported Spectroscopic Data for 5-(4-methoxyphenyl)-1H-tetrazole (Isomer)
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Spectroscopic Technique Chemical Shift / Signal

¹H NMR (DMSO-d₆)

Aromatic Protons δ 7.15 (d, J=8.9 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H)

Methoxy Protons (-OCH₃) δ 3.83 (s, 3H)

¹³C NMR (DMSO-d₆)

Tetrazole Carbon (C5) δ 154.8 ppm

Quaternary Aromatic Carbon (C-O) δ 161.4 ppm

Aromatic CH δ 114.8, 128.6 ppm

Quaternary Aromatic Carbon (C-C) δ 116.4 ppm

Methoxy Carbon (-OCH₃) δ 55.4 ppm

Experimental Protocols
The synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol would typically proceed through the

cyclization of a corresponding precursor. A plausible synthetic route involves the reaction of 4-

methoxyphenyl isocyanate with hydrazoic acid (generated in situ from sodium azide and an

acid).

General Synthesis Protocol for 1-Aryl-1,4-dihydro-5H-tetrazol-5-ones:

Reaction Setup: A solution of the corresponding aryl isocyanate in a suitable aprotic solvent

(e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic

stirrer and a reflux condenser.

Addition of Azide: Sodium azide is added to the solution, followed by the slow addition of a

proton source (e.g., glacial acetic acid, trifluoroacetic acid) to generate hydrazoic acid in situ.

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several

hours to ensure complete cyclization. The progress of the reaction is monitored by thin-layer

chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the solvent is removed under reduced pressure. The crude product is then

purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield

the pure 1-aryl-1,4-dihydro-5H-tetrazol-5-one.

Spectroscopic Analysis Workflow:

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
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General workflow for synthesis and spectroscopic analysis.

Conclusion
The spectroscopic analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is essential for its

definitive characterization. While specific experimental data for this compound is scarce in

publicly available literature, this guide provides an overview of the expected spectroscopic

signatures based on its chemical structure and data from a closely related isomer. The outlined

general synthetic and analytical protocols offer a foundational approach for researchers and

scientists working on the synthesis and characterization of novel tetrazole-based compounds
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for drug discovery and development. Further empirical studies are required to establish a

complete and verified spectroscopic profile for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-
tetraazol-5-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188990#spectroscopic-analysis-of-1-4-
methoxyphenyl-1h-tetraazol-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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